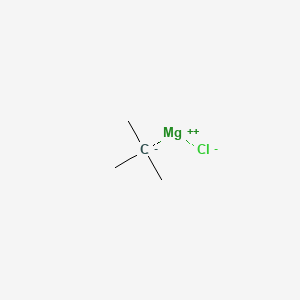

tert-Butylmagnesium chloride

概要

説明

tert-Butylmagnesium chloride is an organomagnesium compound commonly known as a Grignard reagent. It is a powerful carbon nucleophile primarily used for carbon-carbon bond formation. The compound has the molecular formula (CH₃)₃CMgCl and is typically available as a solution in tetrahydrofuran or diethyl ether .

準備方法

Synthetic Routes and Reaction Conditions

tert-Butylmagnesium chloride is synthesized by reacting tert-butyl chloride with magnesium in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The tert-butyl chloride is then added slowly to the magnesium under reflux conditions, ensuring the reaction proceeds smoothly .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to prevent degradation .

化学反応の分析

Types of Reactions

tert-Butylmagnesium chloride undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It participates in cross-coupling reactions with various halides.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form tertiary alcohols.

Halides: Reacts with alkyl or aryl halides in the presence of a catalyst like copper to form coupled products.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Coupled Products: From cross-coupling reactions with halides.

科学的研究の応用

Applications in Organic Synthesis

2.1 Grignard Reagent:

As a Grignard reagent, tert-butylmagnesium chloride is instrumental in forming carbon-carbon bonds, enabling the synthesis of various organic compounds. It reacts with carbonyl compounds to yield alcohols, and with alkyl halides to produce higher-order alkyl groups .

2.2 Cross-Coupling Reactions:

The compound is particularly effective in copper-catalyzed cross-coupling reactions. For instance, it has been used successfully to synthesize polysubstituted quinazolines from halogenated quinazolin-4-ones, achieving yields up to 92% .

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Cross-Coupling with Quinazoline | 4-substituted derivatives | 92 |

| Reaction with Aryl Ketones | Complex mixtures formed | Variable |

Case Studies

3.1 Phenyl Ketones:

A study demonstrated that the addition of this compound to phenyl ketones resulted in the formation of a complex mixture of products due to single-electron transfer pathways. The reaction produced at least 20 distinct compounds, indicating its reactivity and versatility in synthetic applications .

3.2 Metal-Catalyzed Reactions:

Another application involved using this compound in Fe-catalyzed cross-coupling reactions with chloroenynols, showcasing its role in facilitating complex organic transformations .

Catalytic Applications

This compound has been employed as a catalyst precursor in various reactions, including metathesis and epoxidation processes. Research indicates that it can form stable alkylperoxide complexes that exhibit notable catalytic activity for epoxidation reactions .

| Catalytic Process | Catalyst Used | Result |

|---|---|---|

| Epoxidation | tert-butylmagnesium complex | High catalytic activity |

| Metathesis | Mixed metal complexes | Complex products formed |

Safety Considerations

Due to its reactivity, this compound poses several hazards:

作用機序

The mechanism of action of tert-Butylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

類似化合物との比較

Similar Compounds

- Methylmagnesium chloride

- Ethylmagnesium chloride

- Isopropylmagnesium chloride

Uniqueness

tert-Butylmagnesium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance. This steric effect can influence the selectivity and reactivity of the compound in various reactions, making it a valuable reagent in organic synthesis .

生物活性

tert-Butylmagnesium chloride (t-BuMgCl) is a Grignard reagent extensively utilized in organic synthesis. This compound exhibits significant biological activity, particularly in its role as a nucleophile in various chemical reactions, including those involving carbonyl compounds and other electrophiles. This article explores the biological activity of t-BuMgCl, supported by data tables, case studies, and detailed research findings.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 677-22-5 |

| Molecular Formula | C₄H₉ClMg |

| Molecular Weight | 116.87 g/mol |

| IUPAC Name | magnesium;2-methylpropane;chloride |

| Solubility | Miscible with alcohol and water |

This compound is characterized by its highly reactive nature, being sensitive to air and moisture, which necessitates careful handling under inert atmospheres such as argon or nitrogen. It is known for its ability to participate in various organic transformations, including cross-coupling reactions and nucleophilic additions.

Mechanistic Insights into Biological Activity

The biological activity of t-BuMgCl can be attributed to its reactivity as a nucleophile. Research has demonstrated that it can engage in free radical mechanisms and single-electron transfer (SET) processes, which are crucial for its function in synthetic organic chemistry.

Free Radical Mechanisms

Studies have shown that t-BuMgCl can generate free radicals during reactions with electrophiles. For instance, it has been observed that the addition of t-BuMgCl to ethyl cinnamate leads to a 1,3-addition reaction that is likely mediated by free radicals . The formation of these radicals can result in complex mixtures of products, indicating the compound's versatility in synthetic applications.

Single-Electron Transfer Processes

In certain contexts, such as the reaction with phenyl ketones, t-BuMgCl has been shown to dominate via single-electron transfer pathways. This mechanism results in the formation of radical intermediates that can further react to yield diverse products . The complexity of these reactions often leads to multiple distinct compounds being produced, showcasing the compound's reactivity profile.

Case Studies

-

Copper-Catalyzed Cross-Coupling Reactions :

Research has highlighted the use of t-BuMgCl in copper-catalyzed cross-coupling reactions with primary alkyl halides. This application demonstrates its utility in forming carbon-carbon bonds efficiently . -

Synthesis of Mixed Metal Complexes :

A study investigated the reaction between t-BuMgCl and zinc chloride, revealing the formation of mixed magnesium-zinc complexes. These complexes exhibit unique properties and highlight the potential for t-BuMgCl to participate in complexation reactions beyond simple nucleophilic additions .

Summary of Findings

The biological activity of this compound is characterized by its reactivity as a Grignard reagent and its ability to participate in various chemical transformations through free radical mechanisms and single-electron transfer processes. The following table summarizes key findings from recent studies:

特性

IUPAC Name |

magnesium;2-methylpropane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRPUKWAZPZXTO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-](C)C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987044 | |

| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-22-5 | |

| Record name | tert-Butylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride 2-methylpropan-2-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。